molecular formula C7H12O3 B7974182 2-(4-Hydroxyoxan-4-yl)acetaldehyde

2-(4-Hydroxyoxan-4-yl)acetaldehyde

Cat. No.: B7974182
M. Wt: 144.17 g/mol
InChI Key: SZNXTXVLPXBDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyoxan-4-yl)acetaldehyde is an organic compound with a unique structure that includes a tetrahydropyran ring substituted with a hydroxyl group and an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyoxan-4-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxytetrahydropyran with acetaldehyde under acidic conditions. The reaction typically proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyoxan-4-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with carboxylic acids or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Carboxylic acids, acyl chlorides

Major Products Formed

    Oxidation: 2-(4-Hydroxyoxan-4-yl)acetic acid

    Reduction: 2-(4-Hydroxyoxan-4-yl)ethanol

    Substitution: Various esters depending on the reacting carboxylic acid or acyl chloride

Scientific Research Applications

2-(4-Hydroxyoxan-4-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyoxan-4-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxytetrahydropyran: Similar structure but lacks the acetaldehyde moiety.

    2-(4-Hydroxyoxan-4-yl)ethanol: Similar structure but with a primary alcohol instead of an aldehyde group.

    2-(4-Hydroxyoxan-4-yl)acetic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.

Uniqueness

2-(4-Hydroxyoxan-4-yl)acetaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-hydroxyoxan-4-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-4-1-7(9)2-5-10-6-3-7/h4,9H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNXTXVLPXBDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.